molecular formula C10H9ClO3 B13044988 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hcl

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hcl

Cat. No.: B13044988
M. Wt: 212.63 g/mol
InChI Key: NDDYKIVBQZAGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 56461-20-2, molecular formula: C₁₀H₈O₃, molecular weight: 176.17 g/mol) is a bicyclic carboxylic acid featuring a fused indene ring system with a ketone group at position 1 and a carboxylic acid substituent at position 4 . Its hydrochloride (HCl) salt form enhances solubility in polar solvents, making it valuable in pharmaceutical synthesis and organic chemistry.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

1-oxo-2,3-dihydroindene-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H8O3.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3H,4-5H2,(H,12,13);1H

InChI Key

NDDYKIVBQZAGQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

  • Starting materials: Commonly used precursors are 2-bromobenzyl bromide or 2-bromobenzaldehyde.
  • Condensation: These are condensed with diethyl malonate or its derivatives under controlled conditions (e.g., sodium ethoxide in ethanol or acidic media) to form intermediate malonate esters.

Hydrolysis and Decarboxylation

  • The ester intermediates undergo hydrolysis using sodium hydroxide to yield the corresponding diacid.
  • Decarboxylation is then performed at elevated temperatures (~165 °C) to remove carboxyl groups, facilitating ring closure and formation of the indanone core.

Friedel-Crafts Acylation

  • The key cyclization and acylation step is carried out via Friedel-Crafts acylation, often catalyzed by Lewis acids, to install the keto group at the 1-position of the indene ring.
  • This step is crucial for achieving the 1-oxo-2,3-dihydro-1H-indene framework.

Final Conversion to Hydrochloride Salt

  • The free acid is treated with hydrochloric acid, often in formic acid or other suitable solvents, to yield the hydrochloride salt form.
  • This salt form improves compound stability and solubility for further applications.

Representative Synthetic Pathway Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Condensation 2-Bromobenzyl bromide + Diethyl malonate; NaOEt/EtOH reflux or AcOH/Benzene reflux Malonate ester intermediate
2 Hydrolysis NaOH aqueous solution Diacid intermediate
3 Decarboxylation Heat at 165 °C Decarboxylated intermediate
4 Friedel-Crafts Acylation Acyl chloride reagent, Lewis acid catalyst 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
5 Salt Formation HCl in formic acid or similar solvent 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride

Research Findings and Optimization Notes

  • Yield and Purity: The methods reported achieve high yields with minimal cyanide contamination, especially when avoiding direct use of cuprous or zinc cyanide reagents by employing alternative acylation and cyanation strategies.
  • Environmental Considerations: Newer protocols focus on reducing toxic cyanide waste by using malonate derivatives and controlled hydrolysis/decarboxylation steps.
  • Reaction Conditions: Temperature control (notably 165 °C for decarboxylation) and choice of catalyst in Friedel-Crafts acylation significantly influence product yield and selectivity.
  • Salt Formation: The hydrochloride salt is typically prepared in formic acid with added HCl under microwave irradiation or conventional heating, which can improve reaction rates and product crystallinity.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, where the carboxylic acid group or the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Products include carboxylic acids and ketones with additional functional groups.

    Reduction: Products include alcohols and other reduced derivatives.

    Substitution: Products include various substituted indene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment
The most notable application of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is its use in cancer therapy. Research indicates that compounds related to this structure can inhibit the activity of inhibitor of apoptosis proteins (IAPs), which are often overexpressed in various cancers. By inhibiting IAPs, these compounds can induce apoptosis (programmed cell death) in cancer cells that typically evade this process. The compound has shown efficacy against several types of cancer, including:

  • Acute Myeloid Leukemia
  • Breast Cancer
  • Colon Cancer
  • Pancreatic Cancer
  • Prostate Cancer

In vitro studies have demonstrated that these compounds can sensitize cancer cells to apoptotic signals, making them valuable candidates for further development as anticancer agents .

Synthesis and Chemical Properties

The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride typically involves several chemical reactions, including cyclization and condensation processes. For instance, one method involves the reaction of specific indene derivatives with carboxylic acids under acidic conditions. The compound can also be synthesized using microwave-assisted methods to enhance yield and reduce reaction time .

Table: Synthesis Conditions and Yields

Reaction TypeConditionsYield (%)
CyclizationFormic acid with HCl67 - 91
Microwave irradiationTeflon PFA vessel5

Organic Material Applications

Beyond medicinal applications, derivatives of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride are being explored for their potential use in organic solar cells. These materials serve as acceptors in bulk heterojunction solar cells, contributing to the efficiency and stability of organic photovoltaic devices .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride in clinical settings:

  • Study on Acute Myeloid Leukemia : A study demonstrated that the compound significantly reduced cell viability in AML cell lines by inducing apoptosis through IAP inhibition.
  • Breast Cancer Research : In another study focusing on breast cancer cells, treatment with this compound led to increased sensitivity to chemotherapy agents, suggesting a potential role as an adjuvant therapy.
  • Organic Solar Cells : Research into the application of this compound in organic solar cells showed promising results in enhancing charge mobility and overall device efficiency.

Mechanism of Action

The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

3-Oxo-2,3-dihydro-1H-indene-5-carboxylic Acid (CAS: 60031-08-5)
  • Molecular Formula : C₁₀H₈O₃
  • Key Differences : The ketone group is at position 3, and the carboxylic acid is at position 4.
  • Similarity score: 0.95 compared to the target compound .
2,3-Dihydro-1H-indene-4-carboxylic Acid (CAS: 4044-54-6)
  • Molecular Formula : C₁₀H₁₀O₂
  • Key Differences : Lacks the ketone group (only a carboxylic acid at position 4).
  • Implications : Reduced polarity and reactivity compared to the 1-oxo derivative. Priced at ~$3.00–$1216.37 per gram depending on supplier and quantity .

Substituted Derivatives

1-Amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS: 1270435-39-6)
  • Molecular Formula: C₁₀H₁₀FNO₂
  • Key Differences: Amino and fluorine substituents at positions 1 and 4, respectively.
  • Molecular weight: 195.19 g/mol .
Ethyl 1-Oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS: 150969-57-6)
  • Molecular Formula : C₁₃H₁₂O₃
  • Key Differences : Esterification of the carboxylic acid (position 5) and ketone at position 1.
  • Implications : Increased lipophilicity, making it suitable as a prodrug or intermediate in organic synthesis .

Extended Chain Analogues

4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic Acid (CAS: 75382-32-0)
  • Molecular Formula : C₁₃H₁₄O₃
  • Key Differences : A four-carbon chain links the indene ring to the ketone and carboxylic acid.
  • Implications : Extended structure may improve binding affinity in enzyme inhibition studies but complicates synthetic routes .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Notes
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid (56461-20-2) C₁₀H₈O₃ 176.17 Ketone (C1), COOH (C4) Pharmaceutical intermediate
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic Acid (60031-08-5) C₁₀H₈O₃ 176.17 Ketone (C3), COOH (C5) High structural similarity (0.95)
2,3-Dihydro-1H-indene-4-carboxylic Acid (4044-54-6) C₁₀H₁₀O₂ 162.19 COOH (C4) Lower reactivity; industrial synthesis
1-Amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid (1270435-39-6) C₁₀H₁₀FNO₂ 195.19 NH₂ (C1), F (C4), COOH (C1) Antimicrobial research
Ethyl 1-Oxo-2,3-dihydro-1H-indene-5-carboxylate (150969-57-6) C₁₃H₁₂O₃ 216.23 Ketone (C1), ester (C5) Lipophilic prodrug candidate

Biological Activity

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C10H8O3
  • Molecular Weight : 176.17 g/mol
  • IUPAC Name : 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
  • CAS Number : 12542206

Biological Activity Overview

Research indicates that 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid exhibits various biological activities, including anti-cancer properties, anti-inflammatory effects, and potential interactions with apoptosis regulatory proteins.

The compound has been studied for its ability to inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), which play a crucial role in regulating apoptosis and cell survival. By inhibiting IAPs, this compound may promote apoptosis in cancer cells, making it a candidate for cancer therapy .

Anti-Cancer Activity

A significant study investigated the effects of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid on various cancer cell lines. The findings suggested that the compound effectively induces apoptosis in human breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, it was observed that treatment with this compound resulted in increased levels of cleaved caspases and reduced expression of XIAP (X-linked inhibitor of apoptosis protein) .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20IAP inhibition
HeLa (Cervical Cancer)18Modulation of caspase activity

Anti-inflammatory Effects

In another study focusing on inflammatory responses, 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid demonstrated the ability to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid can be compared with other indene derivatives known for their therapeutic properties:

Compound Activity Notes
4-HydroxyindoleAnti-cancerSimilar mechanism involving apoptosis modulation
IndomethacinAnti-inflammatoryNon-steroidal anti-inflammatory drug
5-MethylindoleAntimicrobialExhibits broad-spectrum antimicrobial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.